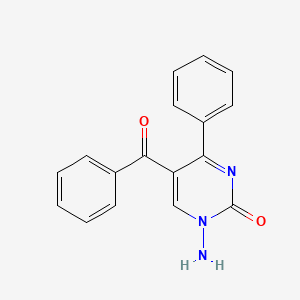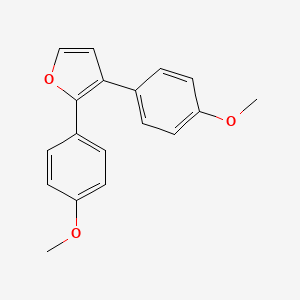
Dihydroxymaleic anhydride bis(chloroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) is a chemical compound with the molecular formula C10H6Cl2O7 It is a derivative of maleic anhydride and is characterized by the presence of two chloroacetate groups attached to a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) typically involves the reaction of maleic anhydride with chloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate groups can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The furan ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetate groups.
Hydrolysis: Carboxylic acids corresponding to the hydrolyzed ester bonds.
Oxidation and Reduction: Various oxidized or reduced forms of the furan ring.
科学的研究の応用
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of chloroacetate derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
作用機序
The mechanism of action of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) involves its interaction with specific molecular targets and pathways. The chloroacetate groups can act as electrophiles, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl diacetate: Similar structure but with acetate groups instead of chloroacetate groups.
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(phenylacetate): Contains phenylacetate groups, offering different reactivity and applications.
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl dipropanoate:
Uniqueness
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) is unique due to the presence of chloroacetate groups, which impart distinct reactivity and biological activity. This makes it a valuable compound for developing new derivatives with specific properties and applications.
特性
CAS番号 |
132-80-9 |
|---|---|
分子式 |
C8H4Cl2O7 |
分子量 |
283.02 g/mol |
IUPAC名 |
[4-(2-chloroacetyl)oxy-2,5-dioxofuran-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H4Cl2O7/c9-1-3(11)15-5-6(16-4(12)2-10)8(14)17-7(5)13/h1-2H2 |
InChIキー |
AEOJCHZMBGOYCY-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



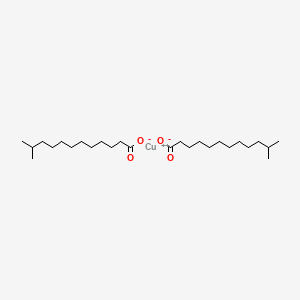





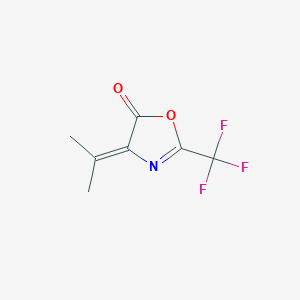

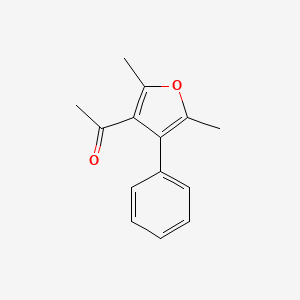
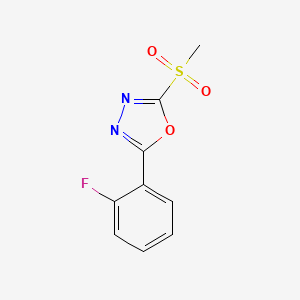
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
